molecular formula C18H21N3O5 B2540904 6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 329042-69-5

6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B2540904
CAS RN: 329042-69-5
M. Wt: 359.382
InChI Key: XWNITNJXNUOIMR-UHFFFAOYSA-N
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Description

“6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid” is a chemical compound with the CAS Number: 329042-69-5 . It has a molecular weight of 359.38 and its IUPAC name is 6- { [4- (4-nitrophenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21N3O5/c22-17 (15-3-1-2-4-16 (15)18 (23)24)20-11-9-19 (10-12-20)13-5-7-14 (8-6-13)21 (25)26/h1-2,5-8,15-16H,3-4,9-12H2, (H,23,24) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Synthesis and Crystal Structures

  • 4-(4-Nitrophenyl)piperazin-1-ium cation, a related compound, has been prepared and studied for its crystal structures, indicating applications in the field of crystallography and material science. This research highlights the supramolecular assembly in the salts of this compound, which can be a key aspect in the development of new materials (Prasad et al., 2022).

Anticancer Activity

  • Piperazine-2,6-dione derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anticancer activity. This indicates the potential of such compounds in medicinal chemistry, especially in the development of new anticancer agents (Kumar et al., 2013).

Antibacterial Agents

  • Derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, similar in structure to the compound in focus, have been studied for their in vitro antibacterial activity. This research suggests that compounds with a piperazine component might have applications in developing new antibacterial drugs (Matsumoto et al., 1984).

Synthesis of Biologically Active Compounds

  • The synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound structurally similar to the one of interest, has been reported. This research demonstrates the potential use of such compounds as intermediates in the synthesis of biologically active benzimidazole compounds (Ya-hu, 2010).

Antiviral and Antimicrobial Activities

  • Urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This suggests the potential of compounds with piperazine moieties in developing antiviral and antimicrobial agents (Reddy et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-[4-(4-nitrophenyl)piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c22-17(15-3-1-2-4-16(15)18(23)24)20-11-9-19(10-12-20)13-5-7-14(8-6-13)21(25)26/h1-2,5-8,15-16H,3-4,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNITNJXNUOIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid

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